N-(4-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
This compound belongs to a class of pyrazoline derivatives functionalized with ethanesulfonamide and acetyl groups. Its core structure consists of a 4,5-dihydro-1H-pyrazole ring substituted at position 3 with a phenyl group bearing an ethanesulfonamide moiety and at position 5 with a 2-ethoxyphenyl group. The acetyl group at position 1 enhances stability and modulates electronic properties.
Properties
IUPAC Name |
N-[4-[2-acetyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-28-21-9-7-6-8-18(21)20-14-19(22-24(20)15(3)25)16-10-12-17(13-11-16)23-29(26,27)5-2/h6-13,20,23H,4-5,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMYUMUBLDZQDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=NN2C(=O)C)C3=CC=C(C=C3)NS(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound with potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse research sources.
Chemical Structure and Properties
The compound features a pyrazole ring system substituted with an ethoxyphenyl group and an acetyl moiety. Its molecular formula is with a molecular weight of 362.45 g/mol. The presence of the sulfonamide group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase and other enzymes involved in metabolic pathways.
- Receptor Interaction : The pyrazole structure may interact with various receptors, including those involved in inflammation and pain pathways.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may contribute to their therapeutic effects.
Biological Activity Overview
Research indicates that compounds structurally related to this compound exhibit a range of biological activities:
| Activity | Description |
|---|---|
| Anticancer | Inhibition of cancer cell proliferation through modulation of signaling pathways. |
| Anti-inflammatory | Reduction of cytokine production and inflammatory responses in vitro and in vivo. |
| Antioxidant | Scavenging free radicals and reducing oxidative stress in cellular models. |
| Analgesic | Pain relief through central nervous system pathways. |
Case Studies
- Anticancer Activity : A study investigating pyrazole derivatives reported that compounds similar to the target molecule inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism was attributed to the downregulation of oncogenes and upregulation of tumor suppressor genes .
- Anti-inflammatory Effects : Research on related sulfonamide compounds showed significant reductions in inflammation markers in animal models. These compounds were effective in reducing edema and pain associated with inflammatory conditions such as arthritis .
- Neuroprotective Properties : In a model of neurodegeneration, compounds with similar structures exhibited protective effects against neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative diseases .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
*Calculated based on molecular formula; explicit data unavailable in evidence.
Substituent Effects on Pharmacological Activity
- Acetyl vs. Benzoyl : The benzoyl-substituted analog () demonstrated high docking scores against MPXV proteins, suggesting stronger π-π stacking interactions with viral targets compared to acetylated derivatives. However, acetyl groups may improve metabolic stability by reducing susceptibility to esterase cleavage .
- Ethoxy vs. Methoxy/Fluoro: The 2-ethoxyphenyl group in the target compound likely enhances lipophilicity compared to 4-methoxyphenyl () or 2-fluorophenyl ().
- Sulfonamide Variations : Ethanesulfonamide (target compound) offers greater steric bulk than methanesulfonamide (), which may influence binding pocket occupancy and solubility .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide?
- Methodology : The synthesis typically involves:
- Pyrazole ring formation : Cyclization of hydrazine derivatives with β-keto esters under acidic/basic conditions .
- Sulfonamide functionalization : Nucleophilic substitution using ethylsulfonyl chloride in the presence of triethylamine to introduce the sulfonamide group .
- Aromatic substitution : Optimizing reaction conditions (e.g., temperature, solvent polarity) for introducing the 2-ethoxyphenyl moiety .
- Key considerations : Reaction yields depend on stoichiometry, catalyst selection (e.g., palladium for coupling reactions), and purification via column chromatography .
Q. How can the structural integrity of this compound be validated during synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm regiochemistry of the pyrazole ring and sulfonamide connectivity via - and -NMR (e.g., pyrazole C-H protons at δ 5.5–6.5 ppm) .
- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z ~450–500) .
- X-ray crystallography : Resolve diastereomeric configurations in the 4,5-dihydropyrazole core (if applicable) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screening strategies :
- Enzyme inhibition assays : Test against carbonic anhydrase isoforms or viral polymerases (e.g., DNA polymerase A42R in monkeypox) using fluorogenic substrates .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HeLa cells to establish IC values .
- QSAR modeling : Correlate substituent effects (e.g., 2-ethoxyphenyl vs. 3-fluorophenyl) with activity trends .
Advanced Research Questions
Q. How do electronic and steric effects of the 2-ethoxyphenyl group influence reactivity in cross-coupling reactions?
- Mechanistic insights :
- The ethoxy group’s electron-donating nature enhances electrophilic aromatic substitution but may hinder Suzuki-Miyaura couplings due to steric bulk. Computational studies (DFT) can map charge distribution and transition states .
- Case study : Compare yields in Buchwald-Hartwig aminations with/without the ethoxy group to quantify steric interference .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Crystallography hurdles :
- Polymorphism : The sulfonamide group’s flexibility may lead to multiple crystal forms. Screen solvents (e.g., DMSO/EtOH mixtures) and use seed crystals .
- Twinned data : Employ SHELXD/SHELXE for structure solution and refine using SHELXL with high-resolution data (d ≤ 0.8 Å) .
- Validation : Cross-check with PXRD patterns to confirm phase purity .
Q. How can computational methods predict off-target interactions in drug design?
- In-silico strategies :
- Molecular docking : Use AutoDock Vina to simulate binding to non-target proteins (e.g., cytochrome P450s) and assess selectivity .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) to identify persistent interactions .
Q. What are the limitations of current SAR studies for pyrazole-sulfonamide hybrids?
- Critical analysis :
- Data gaps : Many studies lack in-vivo pharmacokinetic data (e.g., bioavailability, metabolic stability) .
- Structural ambiguity : Derivatives with similar IUPAC names (e.g., 3- vs. 4-substituted pyrazoles) are often misreported, necessitating re-evaluation via -NMR coupling constants .
- Recommendations : Standardize bioassay protocols and publish negative results to reduce publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
